3-Nitro-4-(trifluoromethoxy)aniline
Overview
Description
3-Nitro-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 2822-50-6 . It has a molecular weight of 222.12 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)aniline . The compound is typically stored in a refrigerator and it is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Nitro-4-(trifluoromethoxy)aniline is 1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Nitro-4-(trifluoromethoxy)aniline is a solid at room temperature . It has a molecular weight of 222.12 and a flash point of 135.3 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
1. Application in the Synthesis of Anticancer Agents and Antitumor Medicaments
- Summary of Application: 4-(Trifluoromethoxy)aniline, a derivative of 3-Nitro-4-(trifluoromethoxy)aniline, is used in the synthesis of anticancer agents and antitumor medicaments . These compounds are designed to interfere with the growth and spread of cancer cells in the body.
2. Application in the Production of Labelled Riluzole
- Summary of Application: 4-(Trifluoromethoxy)aniline is used as an intermediate in the production of labelled Riluzole , a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).
3. Application in the Synthesis of Side-Group Liquid-Crystalline Polymethacrylates
- Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates . These are a type of polymer that exhibit properties of both liquids and crystals.
4. Application in the Synthesis of Dyes and Pigments
- Summary of Application: 4-Nitro-3-Trifluoromethyl Aniline, a derivative of 3-Nitro-4-(trifluoromethoxy)aniline, is used in the synthesis of various organic compounds, including dyes and pigments .
5. Application as a Reagent in Organic Chemistry
- Summary of Application: 4-Nitro-3-Trifluoromethyl Aniline is also used as a reagent in organic chemistry . It can act as a starting material for the preparation of other chemicals.
6. Application in the Synthesis of Schiff Bases
- Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
7. Application in the Synthesis of Fluorine-Containing Mesogens
- Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
8. Application in the Synthesis of Derivatives of 3-(quinolin-3-yl)acrylates
- Summary of Application: 4-(Trifluoromethoxy)aniline is used in the synthesis of a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .
9. Application as a Reagent in Organic Chemistry
Safety And Hazards
properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKEFNBFUHDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346634 | |
Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(trifluoromethoxy)aniline | |
CAS RN |
2822-50-6 | |
Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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